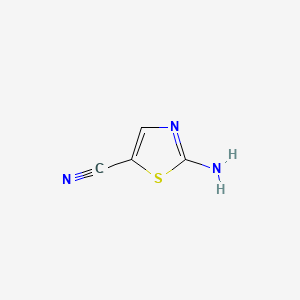

2-Aminothiazole-5-carbonitrile

Descripción

Significance of 2-Aminothiazole (B372263) Scaffolds in Heterocyclic Chemistry Research

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile applications. nih.govresearchgate.net This core is a fundamental building block in the synthesis of a wide array of heterocyclic compounds that exhibit a broad spectrum of biological activities. nih.govresearchgate.net Its importance stems from the presence of both a nucleophilic amino group and a thiazole (B1198619) ring system, which can be readily functionalized to create diverse molecular architectures. researchgate.net Researchers utilize this scaffold to explore new chemical spaces and develop novel compounds with potential therapeutic applications. The inherent reactivity and bonding capabilities of the 2-aminothiazole moiety make it a cornerstone for the synthesis of complex molecules, including sulfur drugs, biocides, and fungicides. nih.govresearchgate.net

The 2-aminothiazole framework is a key component in numerous biologically active molecules, including antibiotics and anti-inflammatory agents. nih.govresearchgate.net Its ability to interact with a variety of biological targets has made it a frequent choice in the design of new therapeutic agents. nih.gov The amino group at the 2-position serves as an active functional group that allows for the attachment of various substituents, leading to the development of derivatives with enhanced potency and selectivity. researchgate.net

Historical Context of 2-Aminothiazole Derivatives in Drug Discovery and Development

The history of 2-aminothiazole derivatives in drug discovery is marked by their association with a wide range of therapeutic activities. For many years, these compounds have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.gov The structural motif of 2-aminothiazole is present in several approved drugs, highlighting its clinical relevance.

One of the most notable examples of a drug containing the 2-aminothiazole core is Dasatinib (B193332), a potent kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML). The development of Dasatinib underscored the potential of 2-aminothiazole derivatives as effective anticancer agents and spurred further research into this class of compounds. nih.gov Over the past few decades, numerous studies have focused on synthesizing and evaluating novel 2-aminothiazole derivatives for various therapeutic targets, leading to a vast body of literature on their structure-activity relationships. nih.govmdpi.com

Overview of Research Trajectories for 2-Aminothiazole-5-carbonitrile

Research on this compound, a specific derivative of the 2-aminothiazole scaffold, has followed several key trajectories. A significant area of investigation involves its use as a versatile intermediate in the synthesis of more complex molecules. The presence of the cyano group at the 5-position offers a unique chemical handle for further elaboration, allowing for the creation of diverse libraries of compounds.

A major focus of research has been the exploration of the biological activities of compounds derived from this compound. For instance, it has been utilized in the development of inhibitors for enzymes like phosphodiesterase type 5 (PDE5) and cyclooxygenase, which are implicated in inflammatory and proliferative signaling pathways. Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. nih.govmdpi.com Studies have explored the synthesis of 2-aminothiazole-5-carboxamide derivatives, which have shown antiproliferative effects on certain cancer cell lines. nih.govmdpi.com The design of these compounds is often inspired by the structure of successful drugs like Dasatinib. nih.gov

Recent research has also focused on optimizing the synthesis of this compound and its derivatives. Efficient and high-yield synthetic methods are crucial for facilitating further research and potential large-scale production. semanticscholar.org These efforts aim to make this important building block more accessible to the broader scientific community for continued exploration in drug discovery and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3S/c5-1-3-2-7-4(6)8-3/h2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTBHWXNEMGNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434789 | |

| Record name | 2-Aminothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51640-52-9 | |

| Record name | 2-Aminothiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-thiazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Aminothiazole 5 Carbonitrile

Classical and Contemporary Synthetic Approaches to the 2-Aminothiazole (B372263) Core

The formation of the 2-aminothiazole ring is a well-established process in organic synthesis, with several classical methods still in widespread use, alongside contemporary modifications that offer improved efficiency and broader applicability.

Hantzsch Reaction and its Variants for 2-Aminothiazole-5-carbonitrile Synthesis

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains the most fundamental and widely utilized method for the preparation of 2-aminothiazoles. chemicalbook.comnih.govderpharmachemica.com The classical approach involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. chemicalbook.comderpharmachemica.com This reaction provides a direct and efficient route to the 2-aminothiazole core. derpharmachemica.comthieme-connect.com

For the specific synthesis of this compound, a key starting material is an α-halocarbonyl compound bearing a nitrile group. The reaction proceeds through the initial S-alkylation of the thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The versatility of the Hantzsch synthesis allows for the introduction of various substituents on the thiazole ring by selecting appropriately substituted starting materials. derpharmachemica.com

| Component | Role in Synthesis | Example Reactants for this compound |

|---|---|---|

| α-Halocarbonyl Compound | Provides the C4 and C5 atoms of the thiazole ring | α-bromo- or α-chloro-cyanoacetate derivatives |

| Thiourea | Provides the N3, C2, and S1 atoms of the thiazole ring | Thiourea |

| Solvent/Catalyst | Facilitates the reaction, can influence yield and reaction time | Ethanol (B145695), various catalysts to improve efficiency |

Utilization of α-Halocarbonyl Compounds and Thioureas

The reaction between α-halocarbonyl compounds and thioureas is the linchpin of the Hantzsch synthesis. chemicalbook.com A notable method for preparing 2-aminothiazole-5-carboxamides, closely related to the carbonitrile, involves the chemoselective α-bromination of a β-ethoxyacrylamide, followed by a one-pot reaction with thiourea. semanticscholar.org This approach highlights the importance of selectively halogenating the α-position of the carbonyl compound to ensure the desired cyclization.

The synthesis of 2-aminothiazole-5-carboxylates, which can be precursors to the carbonitrile, has been achieved by reacting ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to generate an α-bromo-α-formylacetate hemiacetal intermediate in situ. chemicalbook.comnih.gov Subsequent cyclization with thiourea yields the desired 2-aminothiazole-5-carboxylate. chemicalbook.comnih.gov This demonstrates a variation where the α-halocarbonyl is generated in the reaction mixture.

Role of Iodine and N-Bromosuccinimide (NBS) in Aminothiazole Synthesis

Iodine and N-Bromosuccinimide (NBS) play crucial roles as halogenating agents in the synthesis of 2-aminothiazoles, often facilitating the in situ formation of the required α-halocarbonyl intermediate from a ketone. This one-pot approach avoids the need to isolate the often lachrymatory and unstable α-haloketones.

Iodine can be used as a catalyst for the transformation of ketones into α-iodoketones, which then undergo the Hantzsch condensation with thiourea. researchgate.net This method has been successfully applied to the synthesis of 4-substituted-2-aminothiazoles. researchgate.net Similarly, NBS is a widely used reagent for the α-bromination of carbonyl compounds. mdpi.comnih.gov For instance, the reaction of acetophenones with NBS in the presence of thiourea in a polyethylene (B3416737) glycol (PEG-400) medium provides a green and efficient route to 2-aminothiazole derivatives. rsc.org In some procedures, the reaction of an enone with NBS followed by coupling with thiourea is a key step in forming the thiazole ring. mdpi.comnih.gov

Advanced Synthetic Strategies for this compound Derivatives

To address the limitations of classical methods, such as harsh reaction conditions and purification challenges, advanced synthetic strategies have been developed. These include the use of solid supports and microwave irradiation to enhance efficiency, yield, and purity. rsc.org

Polymer-Supported Synthetic Protocols

Polymer-supported synthesis has emerged as a powerful tool for the preparation of 2-aminothiazole libraries, offering advantages such as simplified purification and the potential for automation. rsc.org In this approach, one of the reactants, typically the thiourea, is attached to a solid support. rsc.org

Several strategies have been reported:

Resin-Bound Thioureas: A common method involves the conversion of a resin-bound amine to a thiourea, which is then reacted with an α-bromo ketone in solution. rsc.org Cleavage from the resin yields the desired 2-aminothiazole.

Trityl Chloride Resin: 2-Aminothiazole-5-carboxylates have been synthesized using a trityl chloride resin, which is converted to a trityl isothiocyanate resin. rsc.org This resin-bound isothiocyanate reacts with methyl 2-chloroacetoacetate to form the thiazole ring, which is then cleaved from the support. rsc.org

One-Pot Supported Reagent Systems: A one-pot synthesis of 2-aminothiazoles from α-bromo ketones has been developed using a supported-reagent system, such as KSCN/SiO₂ and R¹NH₃OAc/Al₂O₃. rsc.org This method avoids the isolation of intermediates and simplifies workup, as the solid reagents can be removed by filtration. rsc.org

These polymer-supported methods often lead to high-purity products and allow for the generation of diverse libraries of 2-aminothiazole derivatives. rsc.orgrsc.org

Microwave-Assisted Reactions for Enhanced Efficiency

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and improve yields. rsc.orgnih.gov This technology has been successfully applied to the synthesis of 2-aminothiazoles.

For example, the synthesis of 2-amino-4-arylthiazoles has been achieved in a one-pot, solvent-free procedure by reacting p-substituted acetophenones with thiourea and iodine under microwave irradiation. researchgate.net Another efficient method involves the cyclic condensation of an α-bromoketone and N-substituted thiourea in anhydrous ethanol under microwave irradiation at 80 °C for just 30 minutes. mdpi.com The use of basic alumina (B75360) as a solid support in conjunction with microwave irradiation under solvent-free conditions has also been reported for the reaction of halo carbonyl compounds and substituted thioureas, leading to significantly reduced reaction times and improved yields. rsc.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes mdpi.comnih.gov |

| Energy Consumption | Higher | Lower |

| Yields | Often moderate to good | Generally higher rsc.org |

| Side Reactions | More prevalent | Often reduced |

Visible-Light-Promoted C(sp3)–H Bond Functionalization

A modern and environmentally conscious approach to synthesizing 2-aminothiazole derivatives involves the use of visible-light-promoted reactions. This method focuses on the functionalization of C(sp3)–H bonds, offering a green alternative to traditional synthesis that often requires pre-functionalized substrates or harsh reagents. organic-chemistry.org

One notable strategy employs a metal-free organic photocatalyst, Eosin Y, to facilitate the reaction between active methylene (B1212753) ketone derivatives and various thioureas. organic-chemistry.orgthieme-connect.com The reaction proceeds efficiently under mild conditions, utilizing a low-energy blue LED light source at room temperature. organic-chemistry.org This process is typically conducted in a mixed solvent system, such as ethanol and water, and is open to the air. organic-chemistry.org A key advantage of this methodology is its high yield and the avoidance of external oxidants or toxic reagents. organic-chemistry.org

The reaction mechanism is believed to proceed through a radical pathway. organic-chemistry.org The Eosin Y photocatalyst, upon excitation by visible light, initiates a single-electron transfer from the ketone. This generates radical intermediates that subsequently undergo C–S bond formation with thiourea, followed by cyclization and dehydration to construct the final 2-aminothiazole ring. organic-chemistry.org This method has proven to be scalable to the gram level with excellent yields, highlighting its practical utility. organic-chemistry.org For instance, the reaction between 3-oxo-3-phenylpropanenitrile and thiourea using this method yields 2-amino-4-phenylthiazole-5-carbonitrile. thieme-connect.com

Table 1: Conditions for Visible-Light-Promoted Synthesis of 2-Amino-4-phenylthiazole-5-carbonitrile thieme-connect.com

| Parameter | Condition |

| Reactants | 3-Oxo-3-phenylpropanenitrile, Thiourea |

| Photocatalyst | Eosin Y (1 mol%) |

| Light Source | Blue LEDs (460–470 nm) |

| Solvent | EtOH/H₂O (1:1) |

| Temperature | Room Temperature |

| Atmosphere | Air |

| Isolated Yield | 94% |

Palladium-Catalyzed N-Arylation of 2-Aminothiazoles

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the N-arylation of 2-aminothiazoles, significantly expediting the synthesis of 2-arylaminothiazole derivatives. acs.orgmit.edu This method provides a direct route for creating C-N bonds, which is often more efficient than traditional multi-step syntheses that involve constructing the thiazole ring from a pre-arylated thiourea. acs.orgmit.edu

The process involves coupling a 2-aminothiazole derivative with an aryl halide, typically an aryl bromide or triflate, in the presence of a palladium catalyst. acs.orgmit.eduaminer.org The success of these reactions is highly dependent on the choice of ligand, base, and solvent. manchester.ac.uk Ligands such as Xantphos and custom-designed biaryl phosphine (B1218219) ligands (e.g., L1) have been used effectively. acs.orgmit.edumanchester.ac.uk Weak inorganic bases like cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly employed to facilitate the reaction while tolerating various functional groups. manchester.ac.uk

An interesting development in this area is the discovery that adding a catalytic amount of acetic acid can significantly enhance the catalyst's activity, allowing for a more efficient one-pot procedure. acs.orgmit.edu This protocol demonstrates a broad substrate scope, enabling the coupling of even electron-rich aryl halides with 2-aminothiazoles with high efficiency. acs.orgmit.edu

Table 2: Key Components in Palladium-Catalyzed N-Arylation of 2-Aminothiazoles acs.orgmit.edumanchester.ac.uk

| Component | Examples | Purpose |

| Palladium Source | Pd₂(dba)₃ | Catalyst |

| Ligand | Xantphos, L1 (a biaryl phosphine ligand) | Stabilize and activate the Pd catalyst |

| Electrophile | Aryl bromides, Aryl triflates | Source of the aryl group |

| Base | Cs₂CO₃, Na₂CO₃, K₃PO₄ | Deprotonate the aminothiazole |

| Additive | Acetic Acid | Facilitate catalyst activation |

One-Pot Procedures and Multi-Component Reactions

One-pot syntheses and multi-component reactions (MCRs) are highly efficient strategies for constructing complex molecular architectures from simple starting materials in a single synthetic operation. These methods are particularly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. mdpi.comnih.gov

Several one-pot procedures for synthesizing 2-aminothiazole derivatives have been developed. For example, the visible-light-induced reaction of active methylene ketones and thioureas provides a one-pot route to functionalized 2-aminothiazoles under mild conditions. organic-chemistry.orgthieme-connect.com Another approach involves using a supported reagent system, where an α-haloketone reacts sequentially with KSCN/SiO₂ and then NH₄OAc/Al₂O₃ in one pot to yield the 2-aminothiazole product. rsc.org

Multi-component reactions involving a 2-aminothiazole core are also prevalent. In one such reaction, a 2-aminothiazole derivative can react with substituted benzaldehydes and ethyl cyanoacetate (B8463686) to produce pyran derivatives. mdpi.comnih.gov Similarly, reacting the aminothiazole with benzaldehydes and thiourea can yield pyrimidine (B1678525) scaffolds. mdpi.comnih.gov These MCRs demonstrate the versatility of the 2-aminothiazole scaffold as a building block for more complex heterocyclic systems. rsc.org

Table 3: Examples of Multi-Component Reactions Involving 2-Aminothiazoles mdpi.comnih.gov

| 2-Aminothiazole Reactant | Other Components | Resulting Scaffold |

| N-Cyanoacetamide derivative of 2-aminothiazole | Substituted benzaldehydes, Malononitrile | Pyran derivatives |

| N-Cyanoacetamide derivative of 2-aminothiazole | Substituted benzaldehydes, Thiourea | Pyrimidine derivatives |

| 2-Aminothiazole | Ethyl acetoacetate, Aromatic aldehydes | Thiazolopyrimidines |

Derivatization Strategies for this compound

The this compound core is a versatile scaffold that allows for extensive derivatization at multiple positions. These modifications are crucial in medicinal chemistry for optimizing the biological activity of lead compounds through structure-activity relationship (SAR) studies. mit.edunih.gov The primary sites for derivatization are the amino group at the 2-position, the thiazole ring nitrogen at the 3-position, and the carbon at the 4-position. nih.gov

N-Substituted, 3-Substituted, and 4-Substituted Derivatives

The structural diversity of 2-aminothiazole-based compounds is achieved by introducing various substituents at different points on the thiazole ring. nih.gov

N-Substituted Derivatives: The amino group at the 2-position is a common site for modification. Acylation, alkylation, and arylation reactions can be performed to introduce a wide range of functional groups. mdpi.comnih.gov For example, reacting the 2-amino group with acyl chlorides or isocyanates leads to amide or urea (B33335) derivatives, respectively. mdpi.comnih.gov

3-Substituted Derivatives: While less common, modification at the ring nitrogen (position 3) can be achieved, often through alkylation, leading to thiazolium salts.

4-Substituted Derivatives: The 4-position of the thiazole ring is frequently substituted, typically determined by the choice of the α-halocarbonyl or active methylene ketone starting material used in the Hantzsch synthesis or related cyclization reactions. organic-chemistry.orgnih.gov This allows for the introduction of various aryl and alkyl groups. nih.gov

The combination of these substitutions allows for the creation of multi-substituted derivatives with tailored properties. nih.gov

Synthesis of Amide Derivatives

Amide derivatives of this compound are a significant class of compounds, with many exhibiting important biological activities. mdpi.comnih.gov There are two primary approaches to synthesizing these amides: forming an amide bond at the 2-amino group or converting the 5-carbonitrile group into a carboxamide.

One common method involves the acylation of the 2-amino group. This can be achieved by reacting the parent 2-aminothiazole with an appropriate acid chloride or by using a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to couple a carboxylic acid to the amino group. mdpi.comnih.gov

Alternatively, the synthesis can start from a precursor like ethyl 2-aminothiazole-5-carboxylate. This ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various anilines or amines to form 2-aminothiazole-5-carboxamides. semanticscholar.org A more direct route involves the reaction of β-ethoxyacrylamides with N-bromosuccinimide (NBS) followed by a one-pot cyclization with thiourea to directly yield 2-aminothiazole-5-carboxamides. mdpi.comsemanticscholar.org These synthetic routes have been applied to the preparation of complex molecules. semanticscholar.org

Table 4: Synthetic Routes to 2-Aminothiazole Amide Derivatives mdpi.comnih.govsemanticscholar.org

| Position of Amide | Synthetic Method | Key Reagents |

| 2-Position | Acylation of 2-amino group | Acid chlorides, Carboxylic acids with EDCI |

| 5-Position | Coupling with 2-aminothiazole-5-carboxylic acid | Anilines, Amines |

| 5-Position | One-pot cyclization | β-Ethoxyacrylamides, N-Bromosuccinimide, Thiourea |

Formation of Thiourea Derivatives

Thiourea derivatives can be synthesized by leveraging the nucleophilicity of the 2-amino group on the thiazole ring. The reaction of a 2-aminothiazole with an isothiocyanate is a direct and efficient method for forming N-substituted thiourea derivatives. mdpi.com For instance, the nucleophilic addition of the 2-amino group of 2-amino-4-phenylthiazole (B127512) to phenyl isothiocyanate yields the corresponding N-phenylthiourea derivative. mdpi.com This reaction provides a straightforward way to introduce a thiourea moiety, which can be a key pharmacophore in various biologically active molecules.

Coupling Reactions for Fused Heterocyclic Systems

The structural framework of this compound, featuring reactive amino and cyano groups, makes it a valuable precursor for the synthesis of complex fused heterocyclic systems. One prominent method for achieving this is through multicomponent reactions (MCRs), which allow for the construction of intricate molecules in a single step from three or more starting materials.

A notable example is the use of this compound in the Groebke–Blackburn–Bienaymé reaction (GBBR). nih.govacs.org This is an isocyanide-based MCR that efficiently produces fused imidazo[2,1-b]thiazoles. In a specific application, this compound is reacted with an aldehyde (such as 2-chloro-3-formylquinoline) and an isocyanide. nih.govacs.org This reaction proceeds without the need for a catalyst and can be conducted under solvent-free conditions, often with ultrasound irradiation, to yield complex, bound-type fused bis-heterocycles. nih.govacs.org For instance, the reaction involving this compound, 2-chloro-3-formylquinoline, and tert-butyl isocyanide results in the formation of 5-(tert-Butylamino)-6-(tetrazolo[1,5-a]quinolin-4-yl)imidazo[2,1-b]thiazole-2-carbonitrile in high yield. acs.org This strategy is valued for its high efficiency, atom economy, and the ability to generate molecular diversity. nih.gov

The common approach in these syntheses involves the initial condensation of the 2-aminothiazole derivative with a 1,2-difunctionalized unit, such as an α-haloketone, to construct the imidazole (B134444) ring, which then fuses with the thiazole core. nih.govacs.org

Table 1: Synthesis of Fused Imidazo[2,1-b]thiazoles via Groebke–Blackburn–Bienaymé Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-Chloro-3-formylquinoline | tert-Butyl isocyanide | 5-(tert-Butylamino)-6-(tetrazolo[1,5-a]quinolin-4-yl)imidazo[2,1-b]thiazole-2-carbonitrile | 96% | acs.org |

| This compound | 2-Chloro-3-formylquinoline | Cyclohexyl isocyanide | 5-(Cyclohexylamino)-6-(tetrazolo[1,5-a]quinolin-4-yl)imidazo[2,1-b]thiazole-2-carbonitrile | 98% | nih.govacs.org |

| This compound | 2-Chloro-3-formylquinoline | Phenethyl isocyanide | 5-(Phenethylamino)-6-(tetrazolo[1,5-a]quinolin-4-yl)imidazo[2,1-b]thiazole-2-carbonitrile | 90% | nih.govacs.org |

Another established route to fused systems is the reaction of 2-aminothiazole esters with α-haloketones. For example, reacting ethyl 2-aminothiazole-5-carboxylate with 2-bromo-1-(2-nitrophenyl)ethanone under reflux conditions yields the corresponding imidazo[1,2-b]thiazole ethyl ester. conicet.gov.ar This product can then undergo further transformations to create more complex derivatives. conicet.gov.ar

Mechanistic Investigations of this compound Forming Reactions

The synthesis of the 2-aminothiazole core is most classically achieved through the Hantzsch thiazole synthesis. thieme-connect.com This method involves the reaction of an α-halocarbonyl compound with a thiourea derivative. thieme-connect.com The mechanism proceeds via an initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of the 2-aminothiazole ring. thieme-connect.comsioc-journal.cn

More recent and efficient methods have been developed to synthesize derivatives like 2-aminothiazole-5-carboxamides and, by extension, the 5-carbonitrile. A key strategy involves the reaction of a β-ethoxyacrylamide with N-bromosuccinimide (NBS) followed by cyclization with thiourea. semanticscholar.org

The proposed mechanism for this modern synthesis is as follows:

Preparation of β-ethoxyacrylamide : The synthesis begins by coupling β-ethoxy acryloyl chloride with a suitable aniline, such as 2-chloro-6-methylaniline, in the presence of a base like pyridine (B92270) to form the N-substituted β-ethoxyacrylamide. semanticscholar.org

Chemoselective α-bromination : The β-ethoxyacrylamide is then treated with N-bromosuccinimide (NBS) in a solvent mixture like dioxane and water. semanticscholar.orgmdpi.com This step results in the chemoselective bromination at the α-carbon, forming a crude α-bromo hemiacetal intermediate. mdpi.com This selectivity is crucial as it prevents undesired bromination of the aromatic ring or the amide nitrogen. semanticscholar.org

One-Pot Cyclization with Thiourea : Thiourea is added to the reaction mixture. The sulfur atom of thiourea acts as a nucleophile, attacking the α-bromo carbon and displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration, analogous to the Hantzsch synthesis, to form the 2-aminothiazole-5-carboxamide ring in excellent yield. semanticscholar.orgmdpi.com

This method is highly efficient, scalable, and avoids the need for protecting groups or harsh reagents like n-butyllithium (n-BuLi), which were sometimes required in older multi-step syntheses. semanticscholar.org The final 2-aminothiazole-5-carboxamide can then be converted to the target this compound through a dehydration reaction, for example, using trifluoroacetic anhydride.

Table 2: Comparison of Synthetic Routes to 2-Aminothiazole Scaffolds

| Synthetic Method | Key Reactants | General Mechanism | Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Halocarbonyl compound, Thiourea | Nucleophilic substitution followed by intramolecular cyclization and dehydration. | Classic, well-established method. May require handling of lachrymatory α-haloketones. | thieme-connect.com |

| Cook-Heilbron's Method | α-Aminonitrile, Carbon disulfide (or dithioacids/isothiocyanates) | Reaction under controlled conditions, often requiring a catalyst or elevated temperatures. | Alternative to Hantzsch. | |

| β-Ethoxyacrylamide Route | β-Ethoxyacrylamide, N-Bromosuccinimide (NBS), Thiourea | Chemoselective α-bromination followed by a one-pot cyclization with thiourea. | High yield, high chemoselectivity, scalable, avoids protecting groups and harsh reagents. | semanticscholar.org |

| Visible-Light-Induced Synthesis | Active methylene ketone, Thiourea | Photocatalytic, free-radical cyclization. | Mild reaction conditions, environmentally friendly ("green"), straightforward work-up. | thieme-connect.com |

Medicinal Chemistry Applications of 2 Aminothiazole 5 Carbonitrile

2-Aminothiazole-5-carbonitrile as a Privileged Pharmacophore

The 2-aminothiazole (B372263) core is recognized as a privileged pharmacophore in drug discovery, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govacs.org This versatility is attributed to the thiazole (B1198619) ring's ability to act as a bioisostere for other functional groups and its capacity for hydrogen bonding and other molecular interactions. acs.org The 2-aminothiazole scaffold is a key component in several clinically approved drugs, including the anticancer agent dasatinib (B193332). nih.govresearchgate.net Its presence in a variety of bioactive compounds highlights its importance in the design of novel therapeutic agents. acs.org The adaptability of the 2-aminothiazole nucleus allows for the creation of large libraries of compounds for screening against various diseases. acs.org

Antineoplastic and Anticancer Activities

Derivatives of this compound have demonstrated significant potential as antineoplastic and anticancer agents. nih.govnih.govresearchgate.net These compounds have shown inhibitory activity against a broad range of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov

Inhibition of Kinases (e.g., CDK2, Aurora Kinase, Src/ABL)

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell cycle progression and signal transduction.

Cyclin-Dependent Kinase 2 (CDK2): A number of novel 2-aminothiazole derivatives have been identified as potent and selective inhibitors of CDK2/cyclin E. nih.gov For instance, the compound SNS-032 (formerly BMS-387032) is an ATP-competitive and selective inhibitor of CDK2 with an IC50 value of 48 nM. nih.gov High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as a CDK2 inhibitor, and subsequent optimization led to analogues with IC50 values in the 1-10 nM range. acs.org The replacement of an aromatic acyl side chain with a nonaromatic amino acyl side chain in some derivatives improved aqueous solubility and reduced protein binding. nih.gov

Aurora Kinase: The Aurora kinase family plays a vital role in mitosis, and their misregulation can lead to tumorigenesis. nih.govmdpi.com Aminothiazole-based compounds have been discovered as potent inhibitors of Aurora kinases. nih.govnih.govrsc.org For example, some derivatives have demonstrated IC50 values of 79 and 140 nM against Aurora A. rsc.org These inhibitors can lead to decreased phosphorylation of histone H3, a hallmark of Aurora kinase inhibition. nih.govmdpi.com

Src/ABL: The 2-aminothiazole scaffold served as a template for the discovery of potent pan-Src family kinase inhibitors. researchgate.netacs.org Dasatinib (BMS-354825), a well-known anticancer drug, is a multi-targeted kinase inhibitor that potently inhibits both Src and ABL kinases. researchgate.net It is used in the treatment of chronic myelogenous leukemia (CML).

Targeting Specific Cancer Cell Lines (e.g., K562 leukemia cells, A2780 ovarian carcinoma cells)

The anticancer activity of 2-aminothiazole derivatives has been evaluated against various cancer cell lines, demonstrating both broad-spectrum and selective cytotoxicity.

K562 Leukemia Cells: Several studies have highlighted the potent antiproliferative activity of 2-aminothiazole derivatives against human K562 leukemia cells. nih.govnih.govmdpi.comnih.gov For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, showed significant activity against K562 cells. nih.govmdpi.comnih.gov One particular derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high potency comparable to dasatinib against this cell line. nih.govresearchgate.net

A2780 Ovarian Carcinoma Cells: CDK2 inhibitors based on the 2-aminothiazole scaffold have been shown to induce rapid apoptosis in A2780 ovarian carcinoma cells. nih.govacs.orgaudreyli.com The compound BMS-387032 demonstrated antiproliferative activity with an IC50 of 95 nM in an A2780 cellular cytotoxicity assay. nih.govacs.org Furthermore, amino acid conjugates of aminothiazole have shown promising inhibition in both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov

Structure-Activity Relationship (SAR) Studies in Anticancer Drug Design

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer potency and selectivity of 2-aminothiazole derivatives.

Kinase Inhibitors: For CDK2 inhibitors, replacing a metabolically labile ester group with a stable oxazole (B20620) moiety significantly improved cellular activity. acs.orgaudreyli.com SAR studies on a series of aminothiazole analogues led to the rapid preparation of over 100 compounds with IC50 values in the 1-10 nM range for CDK2 inhibition. acs.org X-ray crystallography has provided insights into the binding modes of these inhibitors within the CDK2 active site, helping to rationalize the observed SAR. acs.orgaudreyli.com

Antiproliferative Agents: In a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, SAR analysis revealed that the pyrimidin-4-ylamino core of dasatinib is critical for its activity against non-leukemia cell lines. nih.govresearchgate.net For other derivatives, the presence of lipophilic substituents like butylidene and benzylic amines at the 4- and 5-positions of the thiazole ring was found to be beneficial for cytotoxicity. nih.gov Conversely, introducing a methyl group at these positions decreased potency. nih.gov

Analogues and Derivatives with Antitumor Potential

The versatility of the 2-aminothiazole scaffold has led to the synthesis of a wide array of analogues and derivatives with promising antitumor properties.

2-Aminothiazole-5-carboxylic acid phenylamide derivatives: Based on the structure of dasatinib, these derivatives have been synthesized and evaluated for their antiproliferative effects, particularly against K562 leukemia cells. nih.govnih.govmdpi.comnih.govresearchgate.net

N-Acyl-2-aminothiazoles: These compounds, featuring non-aromatic acyl side chains, have been identified as potent and selective CDK2/cycE inhibitors with in vivo antitumor activity. nih.gov

Aminothiazole-paeonol derivatives: These hybrids have been synthesized and evaluated as potential anticancer agents. nih.gov

Bis-biphenyl-2-aminothiazole derivatives: Some of these compounds have shown notable inhibitory effects on lung and CNS cancer cell lines. tandfonline.com

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

Antimicrobial Activities

The 2-aminothiazole scaffold is also a valuable pharmacophore for the development of antimicrobial agents. nih.govderpharmachemica.commdpi.com Derivatives of 2-aminothiazole have demonstrated activity against a range of bacterial and fungal pathogens. derpharmachemica.comjchemrev.com The incorporation of the 2-aminothiazole nucleus into various molecular structures has led to compounds with significant antibacterial and antifungal properties. derpharmachemica.com For example, sulfathiazole, a derivative of 2-aminothiazole, is known for its antibacterial effects. jchemrev.com Some novel 2-aminothiazole derivatives have shown encouraging in vitro antibacterial activity. derpharmachemica.com Furthermore, certain derivatives have exhibited moderate antifungal activity against Candida albicans. smolecule.com The isosteric replacement of the 2-aminothiazole with a 2-aminooxazole has been explored to improve antimicrobial activity and physicochemical properties. mdpi.com

Table 2: List of Compounds Mentioned

Antibacterial Efficacy

Derivatives of the 2-aminothiazole scaffold have shown notable antibacterial activity against a range of pathogenic bacteria. nih.govscholarsresearchlibrary.com

S. aureus

Thiazolyl-thiourea derivatives have demonstrated promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus and Staphylococcus epidermidis ranging from 4 to 16 μg/mL. mdpi.com Certain 2-aminothiazole analogs also show activity against S. aureus, suggesting some potential for broad-spectrum application. nih.gov Synthesized compounds based on a 2-aminothiazole framework have been screened for antibacterial activity against S. aureus using the cup plate agar (B569324) diffusion method. researchgate.net

E. coli

Some derivatives of 2-aminothiazole have shown remarkable efficacy against E. coli. mdpi.com Specifically, derivatives where R1 is OCH3 or CH3 have demonstrated significant activity. mdpi.com The antibacterial activity of synthesized 2-aminothiazole compounds has been evaluated against E. coli through the cup plate agar diffusion method. researchgate.net While some aminothiazoles show potent activity against mycobacteria and certain Gram-positive bacteria, they have not been found to be active against E. coli. nih.gov

H. pylori

While research has highlighted the effectiveness of certain antibiotics like delafloxacin (B1662383) against H. pylori, specific studies on the direct efficacy of this compound against this bacterium are not extensively detailed in the provided search results. nih.gov

C. difficile

Information regarding the specific antibacterial efficacy of this compound against Clostridioides difficile is not available in the provided search results.

Table 1: Antibacterial Activity of 2-Aminothiazole Derivatives

| Bacterial Strain | Derivative Type | Activity/Measurement | Reference(s) |

|---|---|---|---|

| S. aureus | Thiazolyl-thiourea | MIC: 4-16 μg/mL | mdpi.com |

| S. aureus | 2-aminothiazole analogs | Active | nih.gov |

| S. aureus | Substituted 2-aminothiazole | Zone of inhibition | researchgate.net |

| E. coli | 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7- ethanoisoindole1,3(2H)-dione | Remarkable efficacy | mdpi.com |

| E. coli | Substituted 2-aminothiazole | Zone of inhibition | researchgate.net |

| E. coli | Aminothiazole analogs | Inactive | nih.gov |

Antifungal Properties

The 2-aminothiazole scaffold is a key component in compounds developed for their antifungal properties. nih.govscholarsresearchlibrary.com Research has shown that derivatives of 2-aminothiazole exhibit antifungal activity. nih.govmdpi.com For instance, a series of benzamide-linked 2-aminothiazole-based compounds displayed excellent antifungal activity. mdpi.com Additionally, some thiazole and indole (B1671886) substituted 3-methyl-2-pyrazolin-5-one (B87142) derivatives have demonstrated good activity against fungal species. scholarsresearchlibrary.com

Antiviral Applications

The 2-aminothiazole scaffold is recognized as an important structural unit in the development of antiviral agents. nih.gov

Anti-HIV

Derivatives of 2-aminothiazole have been identified for their anti-HIV activity. nih.gov

Rotavirus, Influenza, Hepatitis

Thiazolide compounds, which are related to 2-aminothiazoles, have shown broad-spectrum activity against several viruses, including influenza A, hepatitis B, and hepatitis C. liverpool.ac.uk However, their development as antiviral therapeutics is challenged by their physicochemical properties. liverpool.ac.uk

Antiparasitic and Antiprotozoal Activities

The 2-aminothiazole scaffold is a core structure in compounds with demonstrated antiparasitic and antiprotozoal efficacy. nih.govscholarsresearchlibrary.com A series of 5-nitro-2-aminothiazole-based amides have been synthesized and evaluated as antitrypanosomatid agents. nih.gov These compounds were found to be active or moderately active against Trypanosoma cruzi and Trypanosoma brucei brucei, with some also showing moderate activity against Leishmania donovani. nih.gov

Antitubercular Agents

The 2-aminothiazole series has been identified as a promising class of compounds with activity against Mycobacterium tuberculosis. nih.govplos.org

Extensive research has focused on the synthesis and evaluation of 2-aminothiazole analogs as antitubercular agents. plos.orgresearchgate.net These studies have shown that the 2-aminothiazole core can accommodate various lipophilic substitutions at the C-2 position while maintaining good activity against M. tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MICs). nih.govplos.org A representative analog was found to be rapidly bactericidal against replicating M. tuberculosis. plos.org The 2-aminothiazole-4-carboxylate scaffold, in particular, has been identified as a promising template for developing new anti-tubercular drugs. researchgate.net Furthermore, a series of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown potent growth inhibitory activity against M. tuberculosis strains. nih.gov

Table 2: Antitubercular Activity of 2-Aminothiazole Derivatives

| Derivative/Scaffold | Activity/Measurement | Target | Reference(s) |

|---|---|---|---|

| 2-aminothiazole analogs | Sub-micromolar MICs | M. tuberculosis | nih.govplos.org |

| Representative aminothiazole 20 | Bactericidal (MBC < 0.5 μM) | M. tuberculosis | plos.org |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | MIC of 0.06 µg/ml | M. tuberculosis H37Rv | researchgate.net |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Growth inhibitory activity | M. tuberculosis strains | nih.gov |

Anti-inflammatory and Analgesic Effects

Derivatives of 2-aminothiazole have been investigated for their anti-inflammatory and analgesic properties. nih.govresearchgate.net The 2-aminothiazole core is present in the nonsteroidal anti-inflammatory drug (NSAID) meloxicam. nih.govplos.org Studies have shown that conjugating NSAIDs with a 5-phenyl-2-aminothiazole nucleus can result in compounds that retain analgesic and anti-inflammatory activities with reduced gastrointestinal complications. researchgate.netthaiscience.info Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been synthesized and shown to inhibit the release of pro-inflammatory cytokines. rsc.org

COX-1/COX-2 Inhibitory Activity

A series of 2-aminothiazole derivatives have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. rsc.org These compounds demonstrated inhibitory activity against both COX-1 (IC50 range of 1.00–6.34 μM) and COX-2 (IC50 range of 0.09–0.71 μM). nih.govmdpi.comrsc.org The selectivity indexes for COX-2 over COX-1 for these derivatives were found to be in the range of 3.03 to 16. nih.govmdpi.com

Table 3: COX Inhibitory Activity of 2-Aminothiazole Derivatives

| Enzyme | IC50 Range | Selectivity Index (COX-2/COX-1) | Reference(s) |

|---|---|---|---|

| COX-1 | 1.00–6.34 μM | N/A | nih.govmdpi.comrsc.org |

| COX-2 | 0.09–0.71 μM | 3.03 - 16 | nih.govmdpi.comrsc.org |

Neurological and Psychotropic Applications

The 2-aminothiazole scaffold is a key structural unit in the development of agents with neurological and psychotropic effects. mdpi.com

Neurodegenerative Disease Research

The therapeutic potential of 2-aminothiazole derivatives extends to other neurodegenerative disorders beyond prion diseases, such as Alzheimer's disease. researchgate.net The core structure is being explored for its ability to inhibit neuronal degeneration. researchgate.net

In the context of Alzheimer's disease, research has focused on designing multi-target compounds based on the 2-aminothiazole framework. researchgate.net These compounds are investigated for their ability to address various pathological factors associated with the disease. researchgate.net For example, some derivatives have been synthesized and evaluated for their potential to inhibit cholinesterase enzymes, which are involved in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net A decline in acetylcholine levels is linked to the cognitive deficits observed in Alzheimer's patients. researchgate.net

Furthermore, some 2-aminothiazole derivatives have shown neuroprotective effects against oxidative stress-induced cell damage, a common feature in many neurodegenerative conditions. researchgate.net

Cardiovascular and Metabolic Health Applications

The versatility of the 2-aminothiazole scaffold is also evident in its applications for cardiovascular and metabolic health. mdpi.comnih.gov

Anti-hypertensive Activity

Certain derivatives of 2-aminothiazole have been investigated for their anti-hypertensive properties. mdpi.comnih.gov For instance, the development of new 2-aminothiazole derivatives as phosphodiesterase type 5 (PDE5) inhibitors has shown promising results in lowering mean arterial blood pressure.

Adenosine (B11128) Receptor Antagonism

The 2-aminothiazole structure serves as a template for developing antagonists of adenosine receptors, which are implicated in various physiological processes. mdpi.comsilae.it Specifically, derivatives have been synthesized and evaluated as selective antagonists for the human adenosine A3 receptor. silae.it Structure-activity relationship studies have shown that specific substitutions on the phenyl ring and the aminothiazole core can significantly increase binding affinity and selectivity for this receptor subtype. silae.it Additionally, 2-aminothiazoles have been identified as a novel class of allosteric enhancers for A1 adenosine receptors. thegoodscentscompany.comnih.gov

Phosphodiesterase Type 5 (PDE5) Regulation

Derivatives of 2-aminothiazole are being actively researched as regulators of phosphodiesterase type 5 (PDE5), an enzyme involved in the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net Inhibition of PDE5 leads to increased cGMP levels, which has therapeutic applications in conditions like erectile dysfunction and pulmonary arterial hypertension. mdpi.com

A series of novel 2-aminothiazole derivatives have been designed and synthesized as PDE5 regulators. nih.govresearchgate.net Interestingly, this research has led to the discovery of compounds that not only inhibit PDE5 but also some that enhance its activity. nih.gov Certain inhibitory compounds demonstrated a complete (100%) inhibitory effect on PDE5 at a concentration of 10 μM. nih.govresearchgate.net Molecular docking studies have helped to understand the binding interactions of these compounds within the active site of the PDE5 enzyme. nih.govresearchgate.net

Table 2: PDE5 Regulatory Activity of 2-Aminothiazole Derivatives

| Compound Type | Activity at 10 µM | Key Findings |

|---|---|---|

| Inhibitory Derivatives (e.g., compounds 23a, 23c) | 100% inhibition of PDE5 | Suggests a distinct therapeutic role in conditions like erectile dysfunction. nih.govresearchgate.net |

| Enhancer Derivatives (e.g., compounds 5a, 17, 21, 23b) | Increased PDE5 activity | Opens up new pharmacological applications for PDE5 enhancers. nih.gov |

Anti-diabetic Activity

Derivatives of the 2-aminothiazole core have demonstrated significant potential in the management of diabetes mellitus through various mechanisms, including the inhibition of key enzymes involved in glucose metabolism.

Research into 2-aminothiazole derivatives has revealed their capacity to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. For instance, a synthesized 4-amino-5-carbonitrile thiazole derivative displayed notable inhibitory activity against both α-amylase and α-glucosidase. In one study, the percentage of inhibitory activity for a 4-amino-5-carbonitrile thiazole derivative against α-amylase was 64.00±0.83% and against α-glucosidase was 56.67±3.42%, compared to the standard drug acarbose, which showed 58.33±0.95% and 49.5±1.05% inhibition, respectively.

Another critical target in diabetes therapy is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of incretins, enhancing insulin (B600854) secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. Novel series of heteroaromatic moieties substituted with α-amino pyrrole-2-carbonitrile (B156044) analogs have been developed as potent DPP-4 inhibitors. While direct studies on this compound as a DPP-4 inhibitor are emerging, the structural similarities and the known anti-diabetic profile of the thiazole nucleus suggest it is a promising area for further investigation. rsc.org

Table 1: In-vitro Anti-diabetic Activity of a 4-Amino-5-carbonitrile Thiazole Derivative

| Enzyme | Test Compound (% Inhibition) | Standard (Acarbose) (% Inhibition) |

| α-Amylase | 64.00 ± 0.83 | 58.33 ± 0.95 |

| α-Glucosidase | 56.67 ± 3.42 | 49.5 ± 1.05 |

Data sourced from a study on a synthesized 4-amino-5-carbonitrile thiazole derivative.

Other Biological Activities

Beyond its anti-diabetic potential, the this compound scaffold and its derivatives have been investigated for a range of other important biological effects.

Antioxidative Properties

The 2-aminothiazole ring is a known contributor to the antioxidant activity of various compounds. nih.govmdpi.com Derivatives of this scaffold have shown the ability to scavenge free radicals and protect against oxidative stress. For example, a study on a dendrodoine (B1201844) analogue, (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), demonstrated significant concentration-dependent antioxidant ability. nih.gov At a concentration of 3.07 µM, this compound provided 84% protection against deoxyribose degradation, which is a measure of its hydroxyl radical scavenging capacity. nih.gov It also effectively scavenged nitric oxide radicals and inhibited lipid peroxidation. nih.gov The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. nih.govmdpi.com

Table 2: Antioxidant Activity of a 2-Aminothiazole Derivative

| Assay | Compound Concentration | Activity/Protection |

| Deoxyribose Degradation | 3.07 µM | 84% protection |

| Nitric Oxide Radical Scavenging | 3.07 µM | 20% scavenging |

Findings are based on a study of (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole). nih.gov

Anti-allergic Applications

The 2-aminothiazole moiety is present in compounds that have been reported to possess anti-allergic properties. nih.govmdpi.com This activity is often linked to the inhibition of histamine (B1213489) release from mast cells or antagonism of histamine receptors. While specific and detailed research focusing solely on the anti-allergic applications of this compound is limited, the broader class of 2-aminothiazole derivatives has been recognized for its potential in this therapeutic area. rsc.orgresearchgate.net Further investigation is required to elucidate the specific mechanisms and structure-activity relationships for the anti-allergic effects of this compound derivatives.

Pesticidal Activity

The thiazole ring is a common feature in many commercial pesticides and fungicides. nih.govmdpi.comderpharmachemica.com Derivatives of 2-aminothiazole have been investigated for their pesticidal activity, demonstrating efficacy against various agricultural pests. jocpr.com Specifically, the synthesis of 4-amino-thiazole-5-carbonitrile derivatives has been explored for creating compounds with insecticidal and fungicidal properties. derpharmachemica.com These compounds can act by inhibiting essential enzymes in insects or fungi, or by disrupting their growth and development. The versatility of the this compound structure allows for the introduction of various substituents to optimize pesticidal potency and spectrum of activity. derpharmachemica.com

Receptor Ligand Interactions (e.g., Estrogen Receptors, Platelet GPIIb/IIIa)

The 2-aminothiazole scaffold has been identified as a versatile pharmacophore capable of interacting with various biological receptors.

Platelet Glycoprotein (B1211001) IIb/IIIa: While there is no direct research specifically linking this compound to the inhibition of the platelet glycoprotein (GP) IIb/IIIa receptor, the broader class of 2-aminothiazole derivatives has been explored for its antiplatelet activity. thegoodscentscompany.com The GPIIb/IIIa receptor is a key player in platelet aggregation, and its inhibition is a therapeutic strategy for preventing thrombosis in cardiovascular diseases. nih.govnih.govmedcraveonline.com Given the structural diversity of known GPIIb/IIIa inhibitors, the this compound scaffold could serve as a template for designing new antiplatelet agents, though this remains an area for future research.

Computational and Theoretical Studies of 2 Aminothiazole 5 Carbonitrile

Quantum Chemical Analysis and DFT Calculations

Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure of molecules. researchgate.net By employing functionals like B3LYP, researchers can accurately model various molecular properties.

Molecular Structure and Conformation Analysis

Quantum chemical calculations are instrumental in determining the optimized geometry of 2-Aminothiazole-5-carbonitrile. These studies predict bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For instance, calculations can reveal the near planarity of the thiazole (B1198619) ring and the orientation of the amino and carbonitrile substituents. tandfonline.comresearchgate.net Theoretical studies have shown that the amino tautomer is the predominant form of 2-aminothiazole (B372263) in solution. researchgate.net

Table 1: Selected Calculated Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-N6 | 1.312 Å |

| C1-N7 | 1.329 Å | |

| C2-N7 | 1.380 Å | |

| C29=O31 | 1.244 Å | |

| C13=O14 | 1.208 Å | |

| N6-H9 | 1.0062 Å | |

| N7-H11 | 1.0721 Å | |

| N6-H10 | 1.0563 Å | |

| Bond Angle | N-H...O | 155.4(1)° |

Note: The specific atoms (e.g., C1, N6) are based on the numbering scheme used in the cited computational study and may not correspond to standard IUPAC nomenclature. Data sourced from a study on a related bis(2-aminothiazolium) salt. tandfonline.com

HOMO-LUMO Gap Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net A smaller gap suggests higher reactivity. DFT calculations can determine the energies of these frontier orbitals and other reactivity descriptors like electronegativity, chemical hardness, and global softness, which help in predicting how the molecule will interact with other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and charge transfer interactions within the molecule. tandfonline.com This analysis can quantify the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis orbitals, which is indicative of hyperconjugative and intramolecular charge transfer interactions. For this compound, NBO analysis can elucidate the electronic interactions between the amino group, the thiazole ring, and the electron-withdrawing carbonitrile group, which are crucial for its chemical behavior and reactivity. tandfonline.com

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MESP surface would likely show negative potential around the nitrogen atom of the thiazole ring and the nitrogen of the nitrile group, while the amino group's hydrogens would exhibit positive potential.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand (in this case, derivatives of this compound) binds to the active site of a biological target, such as an enzyme or receptor. nih.govacs.orgekb.egtandfonline.comresearchgate.net These studies are fundamental in drug discovery and design. acs.org

Ligand-Target Interactions and Binding Mode Prediction

Molecular docking simulations place the ligand into the binding site of a protein and score the different binding poses based on their predicted binding affinity. ekb.egtandfonline.com These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. researchgate.net For derivatives of 2-aminothiazole, docking studies have been employed to understand their binding to various targets, including kinases and the DNA gyrase of bacteria. nih.govekb.eg For example, docking studies have shown that 2-aminothiazole derivatives can form hydrogen bonds and π-π stacking interactions with the active sites of gyrase–DNA and topoisomerase IV–DNA complexes. researchgate.net The insights gained from these predictions are crucial for the rational design and optimization of more potent and selective inhibitors. nih.govnih.gov

Protein-Ligand Complex Stability

The stability of a protein-ligand complex is a critical factor in determining the efficacy and potency of a potential drug molecule. Computational methods are frequently employed to analyze the binding modes and stability of ligands within the active site of a target protein.

For derivatives of the 2-aminothiazole scaffold, molecular dynamics (MD) simulations and binding free energy calculations (like MM-PBSA) are standard tools to assess complex stability. nih.gov These simulations provide insights into how the ligand interacts with key amino acid residues through hydrogen bonds and hydrophobic interactions. For instance, studies on 2-aminothiazole inhibitors targeting Cyclin-Dependent Kinase 5 (CDK5) have revealed that hydrogen bonds with residues like Cys83 and van der Waals interactions with Ile10 are crucial for binding and stability. nih.gov Similarly, MD simulations on 2-aminothiazole derivatives targeting the Aurora kinase have been used to verify the stability of docked complexes over time, analyzing metrics like Root Mean Square Deviation (RMSD). acs.org

However, specific studies detailing the protein-ligand complex stability of the unsubstituted this compound are not readily found in the reviewed literature. Such analyses are typically performed on its more complex and biologically active derivatives.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR studies are cornerstones of modern drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. These studies guide the rational design of more potent and selective analogues.

The 2-aminothiazole scaffold, including derivatives of this compound, has been the subject of numerous SAR and QSAR investigations. nih.govnih.gov

SAR studies have been instrumental in identifying key structural features required for activity. For example, in a series of antitubercular 2-aminothiazoles, SAR analysis showed that the central thiazole and a 2-pyridyl moiety at the C-4 position were essential, while the N-2 position allowed for significant modification to improve potency. nih.gov For anticancer derivatives based on Dasatinib (B193332), SAR studies have also been crucial in optimizing activity. nih.gov

QSAR studies build mathematical models to predict the activity of new compounds. For a series of 2-aminothiazole-based inhibitors of the p56(Lck) tyrosine kinase, a validated QSAR model was developed using descriptors calculated from the molecular structure, which helped in designing novel inhibitors with potentially higher bioactivity. nih.gov Similar QSAR studies have been performed on 2-aminothiazole derivatives as inhibitors of Aurora A kinase. mdpi.com

These studies focus on libraries of derivatives where the core scaffold is systematically modified. While this compound may be the starting point or core structure, the SAR and QSAR models are built upon the varied activities of its analogues, not the single parent compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. They provide a detailed view of the conformational changes and stability of biomolecular systems, such as a ligand bound to its protein target.

In the context of the 2-aminothiazole class of compounds, MD simulations have been applied to:

Investigate the binding mechanism of inhibitors with their target proteins, such as CDK5. nih.gov

Assess the stability of the protein-ligand complex and understand the role of specific interactions in maintaining the bound state. nih.govmdpi.com

Analyze conformational changes induced in the protein upon ligand binding. acs.org

Conformational Dynamics and Stability

MD simulations are used to explore the conformational landscape of a ligand and its target protein, revealing how the complex behaves in a dynamic environment. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms over the simulation time provides insights into the stability of the binding pose and the flexibility of different regions of the complex. acs.org For example, MD studies on 2-aminothiazole derivatives targeting Aurora kinase helped confirm the stable binding of designed compounds. acs.org

While these techniques are extensively used for 2-aminothiazole derivatives, specific molecular dynamics studies detailing the conformational dynamics and stability of this compound itself, either free or in a protein complex, are not described in the surveyed scientific literature.

In Silico Screening and Drug-Likeness Assessment

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those with a high probability of being active against a biological target. Furthermore, the assessment of drug-likeness properties is crucial to prioritize compounds with favorable pharmacokinetic profiles for further development.

This compound often serves as a key building block or scaffold for creating chemically diverse libraries used in drug discovery. nih.govrsc.org Computational tools are then used to evaluate these libraries.

Drug-likeness is commonly assessed using established rules and filters, such as Lipinski's Rule of Five, Veber criteria, and Muegge criteria, which are often implemented in software packages like SwissADME. nih.gov These filters evaluate physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For various series of 2-aminothiazole derivatives, these in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed to ensure that the designed compounds possess acceptable drug-like properties. acs.orgnih.gov While derivatives are extensively analyzed, the fundamental properties of the parent scaffold are the basis for such evaluations.

Table 1: Physicochemical Properties of this compound This table outlines the basic physicochemical properties of the title compound, which are foundational for any computational assessment.

| Property | Value | Source |

| CAS Number | 51640-52-9 | |

| Molecular Formula | C₄H₃N₃S | |

| Molecular Weight | 125.15 g/mol | |

| Melting Point | 185–187°C | |

| Boiling Point | 330.4°C | |

| Density | 1.45 g/cm³ |

Spectroscopic Characterization and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-aminothiazole-5-carbonitrile. Both ¹H and ¹³C NMR are employed to identify the chemical environments of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum of this compound, the protons of the amino group (-NH₂) exhibit a broad singlet, for instance, at δ 8.11 ppm when measured in DMSO. rsc.org The proton attached to the thiazole (B1198619) ring appears as a singlet, for example, at δ 7.82 ppm. rsc.org

The ¹³C NMR spectrum provides confirmation of the carbon framework. Key signals include those for the carbonitrile carbon (C≡N) and the carbons of the thiazole ring. For instance, in a derivative, 2-amino-4-phenylthiazole-5-carbonitrile, the carbon signals appear at δ 84.1, 115.8, 127.9, 129.3, 130.5, 133.0, 161.5, and 171.1 ppm in DMSO-d6. beilstein-journals.org

Table 1: Representative NMR Data for 2-Aminothiazole (B372263) Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | DMSO | 8.11 (bs, 2H, NH₂), 7.82 (s, 1H, CH) | Not explicitly provided | rsc.org |

| 2-Amino-4-phenylthiazole-5-carbonitrile | DMSO-d6 | Not explicitly provided | 84.1, 115.8, 127.9, 129.3, 130.5, 133.0, 161.5, 171.1 | beilstein-journals.org |

| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | DMSO-d6 | 1.14 (t, 3H), 4.08 (q, 2H), 7.36-7.38 (m, 3H), 7.61-7.62 (m, 2H), 7.85 (br, 2H) | 14.6, 60.6, 108.8, 127.8, 129.2, 130.2, 135.1, 159.3, 161.7, 170.4 | beilstein-journals.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum reveals the vibrational frequencies of bonds within the molecule, providing a molecular fingerprint.

A key feature in the IR spectrum of this compound and its derivatives is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp band in the region of 2215-2248 cm⁻¹. mdpi.com The amino group (-NH₂) gives rise to stretching vibrations, while the C=N and C-S stretching vibrations of the thiazole ring also produce characteristic absorption bands. derpharmachemica.com For example, in a study of 2-aminothiazole, intermolecular associations of the N-H---N type were observed.

Table 2: Characteristic IR Absorption Frequencies for 2-Aminothiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitrile (C≡N) | Stretching | 2215 - 2248 | mdpi.com |

| Amino (N-H) | Stretching | Broad bands | |

| Thiazole Ring | C=N, C-S Stretching | Varies | derpharmachemica.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule with high accuracy.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 125.15 g/mol . HRMS can validate the molecular ion peak with a mass accuracy of less than 5 ppm. Fragmentation patterns observed in the mass spectrum can further help to confirm the structure by showing the loss of specific fragments, such as the cyano group.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is a characteristic property. For a related compound, 5-Amino-3-(difluoromethyl)-1,2-thiazole-4-carbonitrile, the λmax in ethanol (B145695) was predicted to be 268 nm. vulcanchem.com In another study, the λmax of a novel aminothiazole derivative was found to be 272 nm. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₄H₃N₃S). This comparison is crucial for verifying the purity and empirical formula of the synthesized compound. derpharmachemica.com For example, the elemental analysis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide was performed and the found values were in close agreement with the calculated values. semanticscholar.org

Table 3: Theoretical Elemental Composition of this compound (C₄H₃N₃S)

| Element | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon (C) | 12.01 | 4 | 48.04 | 38.39% |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 2.42% |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 33.58% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 25.62% |

| Total | 125.17 | 100.00% |

X-ray Crystallographic Analysis of 2-Aminothiazole Derivatives

Studies on co-crystals of 2-aminothiazole derivatives with various carboxylic acids have revealed common hydrogen-bonding patterns, often involving the amino group and the heterocyclic nitrogen atom. nih.govuq.edu.auresearchgate.net For instance, the crystal structure of an adduct of 2-aminobenzothiazole (B30445) with 3,5-dinitrobenzoic acid showed a proton-transfer complex. researchgate.net These studies are crucial for understanding the supramolecular chemistry and physical properties of these compounds. The crystal structure of some 2-aminothiazoles has been determined to be in the monoclinic space group P21/c. scispace.com

Synthesis and Applications of 2 Aminothiazole 5 Carbonitrile in Materials Science

Polymer Synthesis and Applications

The 2-aminothiazole (B372263) moiety is a valuable component in polymer chemistry. While direct studies on the polymerization of 2-Aminothiazole-5-carbonitrile are not extensively detailed in the provided research, the broader class of aminothiazoles is recognized for its utility in creating novel polymers. rsc.org The synthesis of aminothiazole derivatives can face challenges such as poor yields and complex isolation procedures; however, polymer-supported synthetic methods have emerged to overcome these issues. rsc.orgrsc.org These solid-supported protocols offer benefits like easier execution, higher product yields, greater selectivity, and simpler work-up procedures. rsc.org

For instance, polymer-supported approaches have been developed for the synthesis of various 2-aminothiazole derivatives. rsc.org These methods often involve attaching a reactant to a solid resin, carrying out the chemical transformations, and then cleaving the final product from the support. rsc.org This methodology not in only simplifies purification but also allows for the recovery and reuse of catalysts. rsc.org The presence of the nitrile and amino groups on this compound offers potential for its use as a monomer in step-growth polymerization, such as in the formation of polyamides or polyimines, or as a functional comonomer to introduce specific properties like thermal stability, conductivity, or metal-binding capabilities into a polymer chain.

Table 1: Polymer-Supported Synthesis Approaches for Aminothiazole Derivatives

| Resin Type | Synthetic Goal | Key Features | Reference |

|---|---|---|---|

| Basic Alumina (B75360) | Synthesis of 2-aminothiazoles | Solvent-free, microwave-assisted, reduced reaction time, improved yields. | rsc.org |

| Trityl Chloride Resin | Synthesis of 2-aminothiazole-5-carboxylates | Solid-phase synthesis, conversion to isothiocyanate resin, release of product as hydrochloride salt. | rsc.org |

| Diethylaminomethyl Polystyrene Resin | Synthesis of 2,4-diaminothiazoles | Polymer-supported auto-scavenging strategy (PSAS), provides clean, high-yielding products. | rsc.org |

Dyes and Pigments

Aminothiazole derivatives are important precursors in the synthesis of dyes and pigments. rsc.org The chromophoric properties of the thiazole (B1198619) ring, combined with the auxochromic effect of the amino group, make these compounds suitable for creating colored materials. Specifically, the diazotization of the amino group on the thiazole ring, followed by coupling with an appropriate coupling agent, is a common method to produce azo dyes.

While research specifically detailing dyes from this compound is limited in the provided results, the synthesis of azo dyes from a structurally similar compound, 2-amino-5-nitrothiazole (B118965), is well-documented. google.com In this process, 2-amino-5-nitrothiazole is diazotized and then coupled with various aromatic amines, such as N,N-diethylaniline, to produce reddish-blue dyes with excellent fastness properties for materials like cellulose (B213188) acetate. google.com It is chemically plausible that this compound could undergo similar reactions. The electron-withdrawing nature of the cyano group at the 5-position would influence the electronic properties of the resulting diazonium salt and, consequently, the color of the final azo dye.

Table 2: Examples of Azo Dyes from a 2-Aminothiazole Derivative

| Diazo Component | Coupling Component | Resulting Dye Color on Cellulose Acetate |

|---|---|---|

| 2-amino-5-nitrothiazole | N,N-dimethylaniline | Blue |

| 2-amino-5-nitrothiazole | N,N-diethylaniline | Blue |

| 2-amino-5-nitrothiazole | N,N-di(n-butyl)aniline | Blue |

| 2-amino-5-nitrothiazole | N-(sodium-e-sulfatoamyl)-N-ethylaniline | Reddish-blue |

Data derived from syntheses using 2-amino-5-nitrothiazole, a related compound, to illustrate the potential of the 2-aminothiazole scaffold in dye synthesis. google.com

Ligands in Biophysical Binding Assays